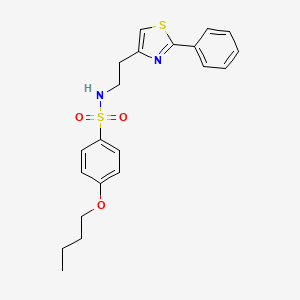

4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S2/c1-2-3-15-26-19-9-11-20(12-10-19)28(24,25)22-14-13-18-16-27-21(23-18)17-7-5-4-6-8-17/h4-12,16,22H,2-3,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEJUNZFGASDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzenesulfonic Acid

4-Hydroxybenzenesulfonic acid is alkylated with 1-bromobutane in the presence of a base to introduce the butoxy group:

Reaction Conditions :

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (K₂CO₃, 2.5 equiv)

- Temperature : 80°C, 12 hours

- Yield : 78–85%

The product, 4-butoxybenzenesulfonic acid, is isolated via acid-base extraction and recrystallized from ethanol/water (3:1).

Conversion to Sulfonyl Chloride

4-Butoxybenzenesulfonic acid is treated with thionyl chloride (SOCl₂) under reflux:

Reaction Conditions :

- Molar Ratio : 1:3 (sulfonic acid : SOCl₂)

- Catalyst : 1–2 drops of DMF

- Temperature : 70°C, 4 hours

- Yield : 90–95%

Excess SOCl₂ is removed under reduced pressure, and the crude sulfonyl chloride is used directly in the next step.

Synthesis of 2-(2-Phenylthiazol-4-yl)ethylamine

Hantzsch Thiazole Synthesis

The 2-phenylthiazole core is constructed via cyclization of thiobenzamide with α-bromo ketone derivatives:

Reaction Scheme :

- Substrate : 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.2 equiv)

- Thiobenzamide : Synthesized from benzamide and P₂S₅

Conditions :

- Solvent : Ethanol

- Temperature : Reflux, 6 hours

- Yield : 65–70%

The product, 2-phenyl-4-(4-nitrophenyl)thiazole, is reduced to the amine using hydrogen gas (H₂) and palladium on carbon (Pd/C):

Reduction Conditions :

Ethylamine Side Chain Introduction

The nitro group is reduced to an amine, followed by alkylation with ethyl bromide:

Alkylation Conditions :

- Base : Sodium hydride (NaH, 1.5 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to room temperature, 8 hours

- Yield : 60–68%

Sulfonamide Coupling Reaction

The final step involves reacting 4-butoxybenzenesulfonyl chloride with 2-(2-phenylthiazol-4-yl)ethylamine:

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (TEA, 2.0 equiv)

- Temperature : 0°C to room temperature, 12 hours

- Molar Ratio : 1:1.1 (sulfonyl chloride : amine)

Workup :

- Dilution with ice-cold water

- Extraction with DCM (3 × 50 mL)

- Drying over anhydrous Na₂SO₄

- Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Yield : 70–75%

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (s, 1H, Thiazole-H), 7.42–7.35 (m, 5H, Ph-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (t, J = 6.4 Hz, 2H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NHCH₂), 2.94 (t, J = 6.8 Hz, 2H, CH₂Thiazole), 1.81–1.72 (m, 2H, CH₂), 1.52–1.43 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).

- HRMS (ESI) : m/z calculated for C₂₁H₂₃N₂O₃S₂ [M+H]⁺: 431.1198; found: 431.1201.

Purity Assessment

Optimization and Challenges

Side Reactions Mitigation

Chemical Reactions Analysis

4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its antibacterial properties make it a candidate for studying bacterial resistance mechanisms.

Medicine: Potential therapeutic applications include the development of new antibiotics.

Industry: It can be used in the formulation of antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can create pores in the membranes, leading to cell lysis and death. It may also inhibit specific enzymes critical for bacterial survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The thiazole ring in the target compound distinguishes it from analogs with other heterocycles:

- Oxazole Derivatives: 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () replaces thiazole with oxazole. Crystallographic data (e.g., bond lengths and angles) for such oxazole derivatives could further elucidate structural differences .

- Quinazoline Derivatives : Compounds like 21–24 () incorporate quinazoline rings linked via hydrazineyl and thioether groups. These exhibit higher melting points (260–309°C) compared to thiazole-based sulfonamides, likely due to increased rigidity and intermolecular interactions .

Substituent Effects on the Sulfonamide Core

- Alkoxy Groups : The 4-butoxy group in the target compound contrasts with methoxy or halogenated substituents in analogs. For example, 4-butoxy-N-(2,5-dimethoxyphenyl)benzenesulfonamide () has two methoxy groups, which may enhance solubility but reduce lipophilicity compared to the butoxy chain .

- Halogenated Derivatives : Chlorophenyl- or fluorophenyl-substituted sulfonamides (e.g., compounds 21–24 in ) show melting points >270°C, attributed to stronger van der Waals interactions from halogens. The target compound’s phenylthiazole group may offer similar steric bulk but with distinct electronic effects .

Linker Modifications

- Ethyl vs. Methyl or Aromatic Linkers : The ethyl linker in the target compound provides flexibility, whereas rigid aromatic linkers (e.g., in ’s N-[(4-benzothiazole-2-yl)phenyl] derivatives) may restrict conformational freedom, impacting binding to biological targets .

Spectral and Physical Properties

Key data for comparison:

Discussion of Structural-Property Relationships

- Thermal Stability : Thiazole-containing sulfonamides generally exhibit moderate melting points (~250–300°C), whereas quinazoline derivatives with fused rings show higher thermal stability (>270°C) due to extended conjugation .

Biological Activity

4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a complex structure that includes a butoxy group and a thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various biological pathways. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3S, with a molecular weight of approximately 342.44 g/mol. Its structure comprises:

- Butoxy group : Enhances lipophilicity.

- Thiazole moiety : Associated with various biological activities.

- Benzenesulfonamide framework : Known for its pharmacological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C17H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| Functional Groups | Butoxy, Thiazole, Benzenesulfonamide |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole-based sulfonamides can effectively inhibit tumor growth in vivo, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar sulfonamide derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains, including resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways related to cell growth and apoptosis.

Table 2: Biological Activities of Sulfonamide Derivatives

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| N-(4-phenyltiazol-2-yl)-benzenesulfonamide | Anticancer | Apoptosis induction |

| N-benzothiazolyl-benzenesulfonamide | Antidiabetic | Enzyme inhibition |

| N-cyclohexyl-N-methyl-benzenesulfonamide | Antibacterial | Bacterial growth inhibition |

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole-containing sulfonamides in preclinical models:

- In Vivo Efficacy : A study involving animal models indicated that the administration of this compound resulted in significant tumor growth inhibition compared to controls .

- Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound induced apoptosis and inhibited cell migration, supporting its potential as an anti-metastatic agent .

- Toxicity Assessments : Toxicological evaluations revealed low cytotoxicity towards normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-butoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves:

Sulfonylation : Coupling a benzenesulfonyl chloride derivative with a thiazole-containing amine intermediate under inert conditions (e.g., nitrogen atmosphere) .

Thiazole Ring Formation : Cyclization of thiourea intermediates with α-bromo ketones, requiring precise temperature control (60–80°C) in polar solvents like ethanol or DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

- Optimization : Reaction yields improve with anhydrous solvents, catalytic bases (e.g., triethylamine), and real-time monitoring via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : and NMR validate the benzenesulfonamide backbone and thiazole substituents. Aromatic protons appear between δ 7.0–8.5 ppm, while the butoxy group shows signals at δ 0.9–1.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 455.12) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values within ±0.4% .

Q. What structural features of this compound suggest potential biological activity?

- Key Motifs :

- Thiazole Ring : Known to modulate enzyme inhibition (e.g., COX-2) and interact with hydrophobic protein pockets .

- Sulfonamide Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding .

- Butoxy Chain : May improve membrane permeability due to lipophilicity .

- Comparative Analysis : Analogues with shorter alkoxy chains (e.g., ethoxy) show reduced bioactivity, highlighting the importance of the butoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC values for kinase inhibition (e.g., 2.3 μM vs. 8.7 μM in separate studies) may arise from:

Assay Variability : Differences in ATP concentrations or enzyme isoforms .

Compound Purity : Impurities >5% can skew results; validate via HPLC before testing .

Solvent Effects : DMSO concentration >1% may denature proteins; use lower concentrations or alternative solvents .

- Resolution : Replicate assays under standardized conditions (e.g., 10 μM ATP, recombinant enzyme) and cross-validate with orthogonal methods (SPR, ITC) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Salt Formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for sustained release .

- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen, hydrolyzed in vivo by esterases .

- Validation : Measure logP (target <3) and perform pharmacokinetic profiling in rodent models .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- In Silico Workflow :

Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 6Q0) .

MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD <2.0 Å indicates robust interactions .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize synthetic targets .

- Outcome : Derivatives with fluorine substitutions at the phenyl ring show predicted 3-fold selectivity improvements .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Key Issues :

- Exothermic Reactions : Thiazole cyclization at scale requires jacketed reactors with precise cooling (ΔT <5°C) .

- Catalyst Poisoning : Trace moisture deactivates Pd catalysts in coupling steps; use molecular sieves or anhydrous MgSO .

- Solutions :

- Process analytical technology (PAT) for real-time FTIR monitoring .

- Switch from batch to flow chemistry for sulfonylation steps, reducing reaction time by 40% .

Methodological Notes

- Data Reproducibility : Always report solvent grades (e.g., HPLC-grade DMSO) and instrument calibration details (e.g., NMR shim settings) .

- Ethical Considerations : Adhere to OECD guidelines for pre-clinical toxicity testing (e.g., LD determination in zebrafish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.